molecular formula C23H25N3O4S B11142007 N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide

Cat. No.: B11142007
M. Wt: 439.5 g/mol
InChI Key: LRJWZVXOZXOCGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a pyridazinone core, which is known for its biological activity, and is substituted with a dimethoxyphenethyl group and a methylsulfanylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the Pyridazinone Core: This step involves the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

    Substitution Reactions:

    Acetylation: The final step involves the acetylation of the intermediate compound to form the desired acetamide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to improve yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyridazinone core can be reduced to a hydroxyl group using reducing agents like sodium borohydride.

    Substitution: The dimethoxyphenethyl group can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activity.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N1-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of cellular signaling pathways and inhibition of key enzymes involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~1~-(3,4-dimethoxyphenethyl)-2-[3-[4-(methylsulfanyl)phenyl]-6-oxo-1(6H)-pyridazinyl]acetamide is unique due to its specific substitution pattern on the pyridazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C23H25N3O4S

Molecular Weight

439.5 g/mol

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-(4-methylsulfanylphenyl)-6-oxopyridazin-1-yl]acetamide

InChI

InChI=1S/C23H25N3O4S/c1-29-20-10-4-16(14-21(20)30-2)12-13-24-22(27)15-26-23(28)11-9-19(25-26)17-5-7-18(31-3)8-6-17/h4-11,14H,12-13,15H2,1-3H3,(H,24,27)

InChI Key

LRJWZVXOZXOCGQ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)CCNC(=O)CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)SC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.